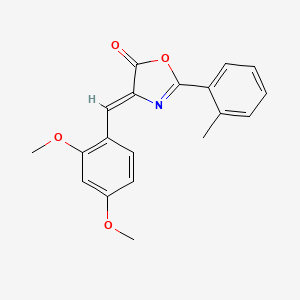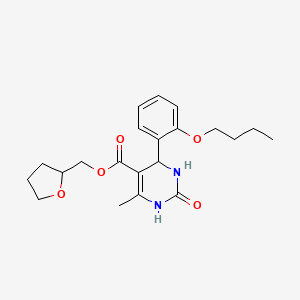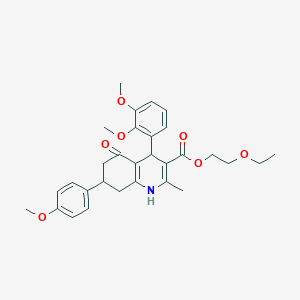
4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one, also known as DMXAA, is a small molecule that has been studied for its potential anti-cancer properties. This compound was first synthesized in the 1980s and has since been the subject of numerous scientific studies.
Mechanism of Action
The exact mechanism of action of 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is not fully understood. However, it is believed to work by activating the immune system and inducing the production of cytokines, which are proteins that help regulate the immune response. 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has also been shown to inhibit the formation of new blood vessels in tumors, which can help to starve the tumor of nutrients and oxygen.
Biochemical and Physiological Effects
4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, such as TNF-alpha and IL-6, which can help to activate the immune system. 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has also been shown to inhibit the formation of new blood vessels, which can help to starve tumors of nutrients and oxygen. In addition, 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to increase the permeability of blood vessels, which can help to improve the delivery of chemotherapy drugs to tumors.
Advantages and Limitations for Lab Experiments
One advantage of 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is that it has shown promising results in inhibiting tumor growth and improving survival rates in animal models. Another advantage is that it can be easily synthesized in the laboratory. However, one limitation of 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one is that the exact mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment. In addition, 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has been shown to have some toxicity in animal models, which may limit its use in human clinical trials.
Future Directions
There are several future directions for research on 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one. One area of research could be to further investigate the mechanism of action of 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one, in order to optimize its use in cancer treatment. Another area of research could be to investigate the potential use of 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one in combination with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, further studies could be conducted to investigate the potential use of 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one in other diseases, such as autoimmune disorders or infectious diseases.
Synthesis Methods
4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one can be synthesized through a multi-step process involving the reaction of 2,4-dimethoxybenzaldehyde and 2-methylphenylacetic acid, followed by cyclization and oxidation. The final product is a white crystalline powder that is soluble in DMSO and ethanol.
Scientific Research Applications
4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has been studied for its potential anti-cancer properties. It has been shown to induce tumor necrosis in various cancer cell lines, including melanoma, lung, breast, and colon cancer. 4-(2,4-dimethoxybenzylidene)-2-(2-methylphenyl)-1,3-oxazol-5(4H)-one has also been studied in animal models and has shown promising results in inhibiting tumor growth and improving survival rates.
properties
IUPAC Name |
(4Z)-4-[(2,4-dimethoxyphenyl)methylidene]-2-(2-methylphenyl)-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-12-6-4-5-7-15(12)18-20-16(19(21)24-18)10-13-8-9-14(22-2)11-17(13)23-3/h4-11H,1-3H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFALACCPSYDOF-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC(=CC3=C(C=C(C=C3)OC)OC)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C2=N/C(=C\C3=C(C=C(C=C3)OC)OC)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(2,4-Dimethoxyphenyl)methylidene]-2-(2-methylphenyl)-4,5-dihydro-1,3-oxazol-5-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl[2-(3-methylphenoxy)ethyl]amine oxalate](/img/structure/B5213238.png)
![4-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5213244.png)


![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5213263.png)
![(2R*,6S*)-4-({5-[(2-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-2,6-dimethylmorpholine](/img/structure/B5213269.png)
![2-[(2-chlorobenzoyl)amino]-N,N-dipropyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5213270.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B5213279.png)
![N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]pentanamide](/img/structure/B5213282.png)
![5,6-dimethyl-3-{[4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]carbonyl}-2(1H)-pyridinone](/img/structure/B5213298.png)
![N-cyclopentyl-2-[(4-oxo-5-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B5213303.png)
![5-[4-(allyloxy)-3-chloro-5-methoxybenzylidene]-1-(4-chlorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5213304.png)